(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
Description
(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol (C₁₂H₉ClFNO, MW: 237.66 g/mol) is a pyridine-based compound featuring a chlorine atom at the 2-position, a 4-fluorophenyl group at the 6-position, and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the pyridine ring . This structure combines halogenated and aromatic moieties, which are commonly associated with enhanced stability and bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C12H9ClFNO |
|---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
[2-chloro-6-(4-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-12-6-8(7-16)5-11(15-12)9-1-3-10(14)4-2-9/h1-6,16H,7H2 |
InChI Key |
ILPXXQXJLQGYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)CO)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The synthesis of (2-chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol hinges on strategic functionalization of pyridine precursors. Two dominant approaches emerge:
- Oxidation-Reduction Sequences : Direct modification of pre-functionalized pyridines through oxidation of methyl groups to ketones, followed by reduction to alcohols.
- Nucleophilic Substitution and Cyclization : Assembly of the pyridine core via cyclocondensation of intermediates such as cyanothioacetamides or arylidene derivatives.
Comparative analysis reveals that oxidation-reduction methods offer higher yields (76–97%) but require stringent temperature control, whereas cyclization routes enable modular substitution at the expense of multi-step complexity.
Oxidation-Reduction Approach
Oxidation of 2-(4-Fluorobenzyl)-6-Chloropyridine
The most direct pathway involves oxidizing 2-(4-fluorobenzyl)-6-chloropyridine to the corresponding ketone, followed by reduction to the alcohol.
Reaction Conditions and Optimization
- Oxidizing Agents : Potassium permanganate (KMnO₄) in dioxane/water or tin anhydride (SnO₂) in dioxane.
- Reducing Agents : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol/ethanol.
- Temperature : Ambient (20–40°C).
- Reduction Time : 2–6 hours.
Table 1: Oxidation-Reduction Performance
| Step | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Dioxane/H₂O | 60 | |
| Oxidation | SnO₂ | Dioxane | 60 | |
| Reduction | NaBH₄ | Methanol | 97 | |
| Reduction | KBH₄ | Ethanol | 76 |
Critical to this method is the avoidance of over-oxidation, achieved by maintaining reaction temperatures below 95°C and using stoichiometric oxidant ratios (1.1:1–2.0:1 oxidant:substrate). Post-reduction workup typically involves extraction with methylene chloride, drying over sodium sulfate, and recrystallization from petroleum ether.
Nucleophilic Substitution and Cyclization Methods
Pyridine Ring Construction via Diels-Alder Reaction
An alternative route involves synthesizing the pyridine core de novo. For example, Diels-Alder reactions between 1,2,3-triazine carboxylates and dienophiles like ethyl 6-cyanonicotinate yield functionalized pyridines.
Key Intermediate Synthesis
- Ethyl 6-Cyanonicotinate : Prepared via nucleophilic substitution of pyridine N-oxide with trimethylsilyl cyanide (TMSCN) in acetonitrile, yielding 50% after column chromatography.
- Cyclocondensation : Reaction of 4-pyrazolecarboxylic acid derivatives with benzyl alcohol using EDCI/HOBT coupling agents, followed by oxidation with sodium periodate (NaIO₄).
Table 2: Cyclization Reaction Parameters
| Intermediate | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 6-cyanonicotinate | TMSCN, TEA | Reflux, 10 h | 50 | |
| Pyrazolecarboxylate | EDCI, HOBT | NMP, RT, 8 h | 98 |
Alternative Synthetic Strategies
Characterization and Analytical Data
Spectroscopic Validation
Successful synthesis is confirmed through:
- ¹H NMR : Distinct peaks for methine protons adjacent to hydroxyl groups (δ 4.8–5.2 ppm).
- IR Spectroscopy : O–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 263 for C₁₂H₈ClFNO).
Table 3: Representative Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 9.19 (pyridine-H), δ 5.1 (–CH₂OH) | |
| IR | 3300 cm⁻¹ (O–H), 1241 cm⁻¹ (C–F) |
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Chloro-6-(4-fluorophenyl)pyridine-4-carbaldehyde (C₁₂H₇ClFNO, MW: 235.64 g/mol)
- Key Differences : Replaces the hydroxymethyl group with an aldehyde (-CHO) at the 4-position.
- Implications: The aldehyde serves as a precursor for synthesizing the methanol derivative via reduction (e.g., NaBH₄). The aldehyde’s electrophilic nature may enhance reactivity in nucleophilic additions compared to the methanol derivative’s hydroxyl group .
(6-Chloro-2-phenylpyrimidin-4-yl)methanol (C₁₁H₉ClN₂O, MW: 220.66 g/mol)
- Key Differences : Pyrimidine ring replaces pyridine, with chlorine at the 6-position and phenyl at the 2-position.
Substituent Variations
2-Chloro-6-(4-fluorophenyl)-4-phenylpyridine (8d) (C₁₇H₁₂ClFN, MW: 283.74 g/mol)
- Key Differences : Lacks the hydroxymethyl group; instead, a phenyl group occupies the 4-position.
- Implications : The phenyl substituent increases hydrophobicity, which may reduce solubility but enhance membrane permeability. This compound was synthesized as part of anti-influenza drug candidates, highlighting the role of halogenated pyridines in antiviral research .
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Data Table: Structural and Functional Comparison
Q & A
Basic: What are the key considerations for designing a synthetic route for (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol?
Answer:
- Step 1 : Start with precursor selection, such as halogenated pyridine derivatives (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) to leverage existing reactivity patterns .
- Step 2 : Optimize reaction conditions (solvent, catalyst, temperature) based on analogous syntheses. For example, use dichloromethane as a solvent with sodium hydroxide for nucleophilic substitutions .
- Step 3 : Monitor intermediates via TLC or HPLC. Ensure purification via column chromatography or recrystallization to achieve >95% purity .
- Safety : Follow protocols for handling chlorinated intermediates (e.g., H303+H313+H333 safety codes) and use fume hoods to avoid inhalation .
Advanced: How can crystallographic data inconsistencies be resolved during structure determination of this compound?
Answer:
- Method 1 : Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Recent updates allow anisotropic displacement parameter adjustments for heavy atoms like chlorine .
- Method 2 : Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm bond angles and torsion angles. For example, discrepancies in pyridine ring geometry can be resolved by comparing experimental and computational (DFT) data .
- Note : If data contradictions persist, re-examine experimental phasing using SHELXC/D/E pipelines for improved phase accuracy .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust/aerosols form .
- Waste Management : Segregate halogenated waste in labeled containers. Collaborate with certified waste disposal firms to avoid environmental contamination .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis by-product release .
Advanced: How can degradation pathways of this compound be analyzed under varying pH/temperature conditions?
Answer:
- Method 1 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months). Use reversed-phase HPLC with UV detection to monitor degradation products like bis(4-fluorophenyl)methanol .
- Method 2 : Employ LC-MS to identify fragment ions. For example, look for m/z peaks corresponding to loss of Cl or F substituents .
- Mitigation : Stabilize the compound via lyophilization or storage under nitrogen to minimize oxidative degradation .
Advanced: What strategies improve the refinement of hydrogen-bonding networks in its crystal structure?
Answer:
- Strategy 1 : Use SHELXL’s DFIX and DANG constraints to model hydrogen bonds (e.g., O–H⋯N interactions). Validate with hydrogen placement tools like AFIX .
- Strategy 2 : Analyze intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) via Mercury software. Compare with related structures (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) to identify packing motifs .
- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve disorder in methanol hydroxyl groups .
Basic: How can the purity of synthesized this compound be validated?
Answer:
- Step 1 : Perform ¹H/¹³C NMR to confirm absence of unreacted precursors (e.g., residual pyridine protons at δ 8.5–9.0 ppm) .
- Step 2 : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.1% .
- Step 3 : Measure melting point consistency (±2°C deviation indicates purity issues) .
Advanced: How to address low yields in the final hydroxylation step of the synthesis?
Answer:
- Optimization 1 : Replace traditional reducing agents (e.g., NaBH₄) with selective catalysts like Pd/C under H₂ to minimize over-reduction .
- Optimization 2 : Protect the hydroxyl group during earlier steps using silyl ethers (e.g., TBSCl), then deprotect with TBAF .
- Troubleshooting : If by-products dominate, analyze reaction intermediates via GC-MS to identify competing pathways (e.g., elimination vs. reduction) .
Advanced: What computational methods predict the compound’s bioavailability and reactivity?
Answer:
- Method 1 : Perform DFT calculations (e.g., Gaussian 16) to estimate logP (lipophilicity) and pKa (acidity of the methanol group) .
- Method 2 : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with pyridine-binding sites) .
- Validation : Compare computational results with experimental solubility assays in PBS buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
